Tetraoctyltin

Overview

Description

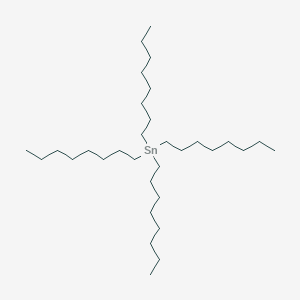

Tetraoctyltin, also known as tetraoctylstannane, is an organotin compound with the molecular formula C₃₂H₆₈Sn. It is characterized by the presence of four octyl groups attached to a central tin atom. This compound is primarily used in the production of polyvinyl chloride (PVC) heat stabilizers .

Mechanism of Action

Target of Action

Organotin compounds are known to interact with various cellular components, potentially affecting multiple targets .

Mode of Action

Organotin compounds are known to interact with cellular components, potentially leading to various cellular changes .

Biochemical Pathways

Organotin compounds are known to affect various biochemical processes, potentially leading to changes in multiple pathways .

Pharmacokinetics

The pharmacokinetics of organotin compounds can vary widely, affecting their bioavailability .

Result of Action

Organotin compounds like Tetraoctylstannane can produce neurotoxic and immunotoxic effects. They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins. They may also induce apoptosis by direct action on neuronal cells .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially influence the action of organotin compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Tetraoctylstannane are not well-studied. Organotin compounds are known to interact with various enzymes and proteins. For instance, Tetraoctylstannane has been found to inhibit the activity of alcohol dehydrogenase 1A

Cellular Effects

They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .

Molecular Mechanism

As mentioned earlier, it has been found to inhibit the activity of alcohol dehydrogenase 1A This suggests that Tetraoctylstannane may exert its effects at the molecular level through enzyme inhibition

Metabolic Pathways

Organotin compounds are known to be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds . Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctyltin can be synthesized through the reaction of tin tetrachloride with octylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:

SnCl4+4C8H17MgBr→Sn(C8H17)4+4MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tin tetrachloride with octylmagnesium bromide or octyllithium. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form tin oxides. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or ozone.

Substitution: The octyl groups in this compound can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.

Coupling Reactions: this compound can participate in coupling reactions with various organic substrates, often catalyzed by palladium or other transition metals.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, ozone.

Substitution Reagents: Organolithium reagents, Grignard reagents.

Catalysts for Coupling Reactions: Palladium acetate, other palladium complexes.

Major Products Formed:

Oxidation: Tin oxides.

Substitution: Various organotin compounds with different alkyl or aryl groups.

Coupling Reactions: Alkylated or arylated organic products.

Scientific Research Applications

Tetraoctyltin has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with cellular components.

Medicine: Studied for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active organotin compounds.

Industry: Primarily used in the production of PVC heat stabilizers, which are essential for maintaining the stability and durability of PVC products

Comparison with Similar Compounds

Tetraethyltin: An organotin compound with four ethyl groups attached to a tin atom.

Tetrabutyltin: An organotin compound with four butyl groups attached to a tin atom.

Tetrahexyltin: An organotin compound with four hexyl groups attached to a tin atom.

Comparison: Tetraoctyltin is unique among these compounds due to the longer carbon chain of its octyl groups, which can influence its reactivity and physical properties. For example, this compound has a higher molecular weight and boiling point compared to tetraethyltin and tetrabutyltin. The longer carbon chains also make this compound more hydrophobic, which can affect its solubility and interactions with other molecules .

Biological Activity

Tetraoctyltin (TOTS) is an organotin compound that has garnered attention due to its unique biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of TOTS, emphasizing its cytotoxic effects, mechanisms of action, and implications for health and the environment.

Overview of this compound

TOTS is a tetraorganotin compound characterized by four octyl groups attached to a tin atom. It belongs to a broader category of organotin compounds, which are known for their diverse biological activities, including antifungal, antibacterial, and cytotoxic properties. Understanding the biological activity of TOTS is crucial for assessing its safety and potential therapeutic uses.

Cytotoxicity

Research indicates that TOTS exhibits significant cytotoxic effects on various cell lines. A study conducted on CAL-27 (a human oral squamous cell carcinoma line) and MCF-10A (a non-tumorigenic breast cell line) revealed that TOTS can inhibit cell viability in a dose-dependent manner. For instance, at concentrations of 10 µM and 20 µM, TOTS reduced CAL-27 cell viability by approximately 90% and 100%, respectively . In contrast, MCF-10A cells showed less susceptibility to TOTS treatment, highlighting its selective cytotoxicity towards cancerous cells.

Inhibition of Glucose Uptake

TOTS has also been shown to inhibit glucose uptake in cancer cells. This effect is particularly notable in CAL-27 cells, where glucose uptake was significantly reduced at concentrations of 10 µM and above . The inhibition of glucose metabolism is critical because cancer cells often rely on increased glucose uptake for energy production.

Case Study 1: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers treated CAL-27 and MCF-10A cells with varying concentrations of TOTS. The findings were as follows:

| Concentration (µM) | CAL-27 Cell Viability (%) | MCF-10A Cell Viability (%) |

|---|---|---|

| 5 | 70 | 90 |

| 10 | 10 | 80 |

| 20 | 0 | 70 |

These results indicate that TOTS is more effective at inducing cell death in tumorigenic cells compared to non-tumorigenic cells .

Case Study 2: Environmental Impact

TOTS is also recognized for its environmental implications. As an organotin compound, it can degrade into more toxic forms such as tributyltin (TBT), which poses risks to aquatic life and can bioaccumulate in marine organisms . The degradation pathway from TOTS to TBT raises concerns about long-term environmental exposure and the potential for immunotoxicity and endocrine disruption in wildlife .

Toxicological Profile

The toxicological profile of TOTS suggests it may have lower acute toxicity compared to other organotins like tributyltin. However, chronic exposure can lead to significant health risks, including reproductive toxicity and neurodevelopmental impairments .

Summary of Toxicological Findings

| Toxicological Effect | Observations |

|---|---|

| Acute Toxicity | Lower than tributyltin |

| Reproductive Toxicity | Potential impairment observed |

| Neurotoxicity | Behavioral abnormalities reported |

Properties

IUPAC Name |

tetraoctylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGNPNLBCGBCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027538 | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-84-9 | |

| Record name | Tetraoctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAOCTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?

A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.

Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?

A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, this compound, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.

Q3: Can this compound be utilized in material science applications, and what are the advantages of such applications?

A3: this compound has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using this compound as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.

Q4: How do the structural features of this compound influence its properties and applications?

A4: this compound's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between this compound's structure and its properties is crucial for tailoring its use in diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.